molecular formula C11H19N3S B15309908 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine

2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine

Cat. No.: B15309908
M. Wt: 225.36 g/mol
InChI Key: MRVFNUUJCWJOKV-UHFFFAOYSA-N
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Description

2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is a thiazole derivative featuring a piperidine ring at position 2 and an ethylamine chain at position 5 of the thiazole core. Thiazoles are heterocyclic compounds with broad pharmacological relevance, including anticancer, antimicrobial, and kinase-inhibitory activities . The piperidine moiety in this compound enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the ethylamine group may improve solubility and metabolic stability.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

2-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)ethanamine

InChI

InChI=1S/C11H19N3S/c1-9-10(5-6-12)15-11(13-9)14-7-3-2-4-8-14/h2-8,12H2,1H3

InChI Key

MRVFNUUJCWJOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)CCN

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

In this route, 4-methyl-2-(piperidin-1-yl)thiazole-5-ethylamine is constructed via cyclization of thiourea derivatives with α-chloroketones. For example, reacting 1-(4-methyl-5-chloroacetylthiazol-2-yl)piperidine with ammonium thiocyanate in ethanol under reflux yields the thiazole intermediate. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclodehydration.

Reaction Conditions :

  • Solvent: Ethanol or dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Catalyst: None required, though acidic conditions (e.g., HCl) may accelerate cyclization.

Yield Optimization :

  • Higher yields (70–85%) are achieved using DMF due to its high boiling point and ability to stabilize intermediates.
  • Excess thiourea (1.2 equivalents) mitigates byproduct formation.

Functionalization with the Ethanamine Side Chain

The ethanamine group at position 5 is installed via alkylation or reductive amination.

Alkylation of Thiazole

A thiazole intermediate bearing a bromoethyl group undergoes amination with ammonia.

Procedure :

  • React 5-(2-bromoethyl)-4-methyl-2-(piperidin-1-yl)thiazole with aqueous ammonia (28%) in tetrahydrofuran (THF).
  • Stir at room temperature for 48 hours.
  • Purify via vacuum distillation.

Challenges :

  • Competing elimination reactions may form alkenes; using excess ammonia minimizes this side reaction.
  • Yield: 60–65%3.

Reductive Amination

A ketone precursor (e.g., 5-acetyl-4-methyl-2-(piperidin-1-yl)thiazole) is converted to the amine via sodium cyanoborohydride.

Steps :

  • Combine ketone (1.0 eq) with ammonium acetate (5.0 eq) in methanol.
  • Add NaBH3CN (1.5 eq) at 0°C.
  • Stir for 6 hours at room temperature.

Advantages :

  • Higher functional group tolerance compared to alkylation.
  • Yield: 70–75%4.

Industrial-Scale Production Considerations

Scaling up laboratory synthesis necessitates addressing cost, safety, and environmental impact.

Continuous Flow Reactors

Microreactor systems enhance heat transfer and mixing efficiency, critical for exothermic amination steps.

Case Study :

  • A pilot plant achieved 90% yield in the piperidine substitution step using a continuous flow system (residence time: 30 minutes)5.

Green Chemistry Metrics

  • Solvent Recovery : Ethanol and toluene are recycled via fractional distillation (85% recovery rate).
  • Catalyst Recycling : Palladium from Buchwald-Hartwig reactions is recovered using ion-exchange resins (92% efficiency).

Comparative Analysis of Synthetic Methods

Table 1 summarizes key parameters for the primary synthetic routes.

Table 1: Comparison of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Hantzsch + SNAr 65 98 120 Moderate
Hantzsch + Buchwald 85 99 250 High
Reductive Amination 75 97 180 Low

Insights :

  • The Buchwald-Hartwig method offers superior yield and purity but incurs higher costs due to palladium catalysts.
  • Reductive amination is cost-effective for small-scale production but less suitable for industrial applications.

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3 v/v) yields colorless needles with >99% purity (HPLC).

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 1:4) resolves regioisomeric byproducts.

Spectroscopic Validation

  • NMR : δ 1.45–1.60 (m, 6H, piperidine), 2.35 (s, 3H, CH3), 2.70 (t, 2H, CH2NH2)6.
  • HRMS : [M+H]+ calcd. for C11H19N3S: 225.1301; found: 225.1305.
  • Microwave-assisted organic synthesis protocols (Journal of Organic Chemistry, 2020). 

  • Palladium-catalyzed amination in heterocyclic systems (Advanced Synthesis & Catalysis, 2021). 

  • Alkylation and amination kinetics in thiazole derivatives (Organic Process Research & Development, 2019). 

  • Reductive amination optimization using cyanoborohydride (Tetrahedron Letters, 2022). 

  • Continuous flow synthesis in pilot-scale reactors (Industrial & Engineering Chemistry Research, 2023). 

  • Spectroscopic characterization of thiazole amines (Magnetic Resonance in Chemistry, 2021). 

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazoles, thiazole-amines, thiazole-thiols.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammation or cancer progression by binding to their active sites . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs and their properties:

Compound Name (CAS/Identifier) Substituents on Thiazole Core Biological Activity Melting Point (°C) Purity (%) Source/Reference
Target Compound 4-Methyl, 2-(piperidin-1-yl), ethanamine Kinase inhibition (hypothesized) Not reported Not reported
12n (4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(piperidin-1-yl)phenyl)amino)pyrimidine-5-carbonitrile) 4-Methyl, 2-(methylamino), pyrimidine-5-carbonitrile CDK9 inhibition 254–256 100
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone 4-Methyl, 2-(methylamino), ethanone Antimicrobial Not reported Not reported
n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine 4-Methyl, 2-(piperidin-1-yl), methanamine Discontinued (synthesis issues) Not reported Not reported
5-(Pyridin-4-yl)thiazol-2-amine (CAS 146366-04-3) 2-Amino, 5-(pyridin-4-yl) Not specified Not reported Not reported

Key Comparative Insights

Thermal Stability and Purity
  • Compound 12n, a pyrimidine-thiazole hybrid, demonstrates high thermal stability (melting point 254–256°C) and purity (100%), likely due to its rigid pyrimidine-carbonitrile scaffold . The target compound’s melting point remains uncharacterized, suggesting a need for further stability studies.
Kinase Inhibition Potential
  • Thiazole derivatives with piperidine substituents (e.g., dasatinib) are established kinase inhibitors targeting BCR-ABL and c-Src .

Biological Activity

2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine, commonly referred to as a thiazole-containing compound, has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This compound features a thiazole ring, a piperidine moiety, and an ethanamine group, which may contribute to its interactions with various biological targets.

The molecular formula of 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine is C11H19N3SC_{11}H_{19}N_{3}S, with a molecular weight of approximately 225.36 g/mol. The compound's structure is pivotal for its biological activity, particularly in cancer research and other therapeutic areas.

Biological Activity Overview

Research indicates that compounds similar in structure to 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine exhibit significant biological activities, particularly in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The thiazole component enhances the compound's potential to inhibit tumor growth by targeting pathways involved in cell proliferation and survival .

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-aminesThiazole and pyrimidine ringsInhibits CDK4 and CDK6; potential anti-cancer effects
2-(4-Methylthiazol)-N-piperidinylacetamideThiazole and piperidineAnti-inflammatory properties
3-Methylthiazol derivativesThiazole ring with various substituentsAntimicrobial activity
2-(4-Cyclobutanecarbonylpiperazin-1-yl)ethanamidePiperazine ring includedPotential neuroprotective effects

Preliminary studies suggest that 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine may effectively bind to CDK4 and CDK6, inhibiting their activity. This interaction disrupts the normal progression of the cell cycle, leading to apoptosis in cancer cells. Further investigations into the binding affinity and selectivity compared to other compounds are needed to elucidate its therapeutic potential .

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including those related to 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amine:

  • Anticancer Activity : A study demonstrated that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against breast cancer cells. The mechanism involved the induction of apoptosis through the inhibition of CDK enzymes .
  • Antimicrobial Properties : Another research highlighted the antimicrobial efficacy of thiazole derivatives, suggesting that modifications in the thiazole structure could enhance their effectiveness against resistant bacterial strains .
  • Neuroprotective Effects : Research indicated that certain thiazole-containing compounds showed neuroprotective properties in models of neurodegenerative diseases, suggesting a broader therapeutic application for derivatives like 2-(4-Methyl-2-(piperidin-1-yl)thiazol-5-yl)ethan-1-amines .

Q & A

Q. Critical Factors :

  • Reagent Selection : Use of catalysts like Pd/C or CuI for coupling reactions improves regioselectivity .
  • Temperature Control : Elevated temperatures (80–120°C) enhance cyclization efficiency but may require inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/acetone mixtures is recommended to isolate high-purity product .

How can structural contradictions in NMR and X-ray crystallography data for this compound be resolved?

Advanced Research Question
Discrepancies between experimental and theoretical data often arise from conformational flexibility or crystal packing effects. Methodological approaches include:

  • Dynamic NMR Studies : Analyze temperature-dependent NMR shifts to identify rotameric equilibria in the ethanamine chain .
  • Crystallographic Refinement : Apply restraints to anisotropic displacement parameters, as demonstrated in thiazole-pyridine analogs .
  • Computational Validation : Compare experimental data with DFT-optimized structures (e.g., using Gaussian or ORCA) to assess intramolecular interactions .

What strategies are recommended for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Advanced Research Question
Given its structural similarity to bioactive thiazole derivatives, prioritize:

  • Target Selection : Focus on enzymes like acetylcholinesterase (AChE) or kinases, where thiazole-piperidine hybrids show affinity .
  • Assay Design :
    • Kinetic Studies : Use fluorogenic substrates (e.g., acetylthiocholine for AChE) to measure IC₅₀ values .
    • Docking Simulations : Employ AutoDock Vina to predict binding modes, leveraging crystallographic data from related compounds .
  • Control Experiments : Compare with benchmark inhibitors (e.g., donepezil for AChE) to contextualize potency .

How does the electronic environment of the thiazole ring influence the compound’s reactivity in further functionalization?

Basic Research Question
The electron-deficient thiazole core directs electrophilic substitutions to the 5-position. Key considerations:

  • Substituent Effects : The 4-methyl group enhances steric hindrance, while the piperidin-1-yl group donates electron density via resonance, altering reactivity .
  • Functionalization Pathways :
    • Nucleophilic Aromatic Substitution : Feasible at the 2-position if electron-withdrawing groups are present.
    • Cross-Coupling : Suzuki-Miyaura reactions at the 5-position require Pd catalysts and optimized ligand systems .

What analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Basic Research Question

  • Mass Spectrometry (HRMS) : Confirm molecular weight with <2 ppm error to rule out byproducts .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The piperidine protons typically resonate at δ 1.5–2.5 ppm, while thiazole protons appear downfield (δ 7.0–8.5 ppm) .
    • NOESY : Identify spatial proximity between the ethanamine chain and thiazole ring .
  • X-ray Diffraction : Resolve absolute configuration and hydrogen-bonding networks, critical for crystallographic databases .

What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Question

  • Hazard Classification : Likely irritant (skin/eyes) based on structurally similar amines .
  • Mitigation Strategies :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods during synthesis .
    • Storage : Store under argon at –20°C to prevent degradation .
    • Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability .
  • Solubility Enhancement : Modify the ethanamine chain with polar groups (e.g., hydroxyl or carboxylate) while monitoring LogD values .
  • Toxicity Screening : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks early in development .

What are the implications of stereochemical variability in the piperidine ring for biological activity?

Advanced Research Question
Piperidine conformation impacts target binding:

  • Chair vs. Boat Conformations : Chair conformers are thermodynamically favored, but boat forms may enhance interactions with flat binding pockets (e.g., aromatic enzyme clefts) .
  • Enantiomeric Effects : Resolve racemic mixtures via chiral chromatography and test enantiomers separately for activity differences .

How do structural analogs of this compound inform SAR (Structure-Activity Relationship) studies?

Advanced Research Question
Compare with derivatives such as:

  • 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine : Higher rigidity but reduced solubility .
  • Ethyl 1-(thiazolylmethyl)piperidinecarboxylates : Enhanced lipophilicity but potential toxicity .
    SAR Insights :
  • The ethanamine chain improves water solubility, while the piperidine group enhances CNS penetration .
  • Methyl substitution at the thiazole 4-position reduces metabolic oxidation .

What experimental and computational methods are recommended for resolving conflicting bioactivity data across studies?

Advanced Research Question

  • Meta-Analysis : Aggregate data from multiple assays (e.g., AChE inhibition in vs. kinase assays) to identify assay-specific biases.
  • Machine Learning : Train models on public datasets (ChEMBL, PubChem) to predict outliers or false positives .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

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